3-(Phenylsulfanyl)-1,2,4-thiadiazol-5-amine
Overview
Description
The compound “3-(Phenylsulfanyl)-1,2,4-thiadiazol-5-amine” belongs to a class of organic compounds known as thiadiazoles. Thiadiazoles are compounds containing a ring made up of one sulfur atom, two nitrogen atoms, and two carbon atoms .
Molecular Structure Analysis
The molecular structure of a compound like “this compound” can be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving thiadiazoles can be complex and varied, depending on the specific substituents present in the molecule. For instance, the phenylsulfanyl group might influence the reactivity of the thiadiazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” can be determined using various analytical techniques. These properties might include solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Biological Significance
Thiadiazoles, including 3-(Phenylsulfanyl)-1,2,4-thiadiazol-5-amine, are recognized for their wide array of pharmacological activities, which can be attributed to the thiadiazole moiety acting as a crucial pharmacophore in drug discovery. The synthesis of thiadiazoles is often targeted toward enhancing their biological activity by facilitating interactions with various enzymes and receptors through hydrogen bonding. This chemical modification and the inherent versatility of thiadiazole scaffolds make them significant in medicinal chemistry for developing new drug-like molecules with antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral properties (Lelyukh, 2019).
Pharmacological Applications
Research has identified 1,3,4-thiadiazoles as a key structural component in biological agents due to their extensive pharmacological activities. The presence of the toxophoric N2C2S moiety in thiadiazole derivatives is speculated to contribute significantly to their pharmacological profiles. These compounds have been reported to possess unique anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities, making them a focal point in the pursuit of new drug development. The potential of these compounds has led to the synthesis of novel thiadiazole derivatives with important biological activities, aiming for compounds with improved biological profiles and efficacy (Mishra et al., 2015).
Chemical Reactivity and Advanced Applications
The chemical reactivity of thiadiazole compounds, including strategies for their synthesis and their interactions with various nucleophiles, has been a subject of extensive research. These studies aim not only at understanding the fundamental chemical properties of thiadiazole derivatives but also at exploring their potential applications in creating new materials with desired properties for use in fields such as organic optoelectronics. The ability to systematically modify the thiadiazole core and to integrate it into complex molecular structures opens up possibilities for the development of novel materials and drugs with specific functions and enhanced activity (Gomaa & Ali, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-phenylsulfanyl-1,2,4-thiadiazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S2/c9-7-10-8(11-13-7)12-6-4-2-1-3-5-6/h1-5H,(H2,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIVUPYOCJTORR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NSC(=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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